molecular formula C15H19N3O3S2 B12135992 2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide

2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide

Cat. No.: B12135992
M. Wt: 353.5 g/mol
InChI Key: GXPXBTHZQOHCPK-UHFFFAOYSA-N
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Description

2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the amidation of the sulfonylated benzothiazole with 2-methylpropanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidinylsulfonyl group and propanamide moiety provide unique binding interactions with molecular targets, distinguishing it from other benzothiazole derivatives.

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

2-methyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C15H19N3O3S2/c1-10(2)14(19)17-15-16-12-6-5-11(9-13(12)22-15)23(20,21)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,17,19)

InChI Key

GXPXBTHZQOHCPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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